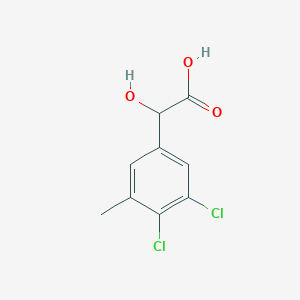

3,4-Dichloro-5-methylmandelic acid

Beschreibung

3,4-Dichloro-5-methylmandelic acid (CAS: 1803813-44-6) is a substituted mandelic acid derivative with the molecular formula C₉H₈Cl₂O₃ and a molecular weight of 235.06 g/mol . Structurally, it features a phenyl ring substituted with chlorine atoms at positions 3 and 4, a methyl group at position 5, and the characteristic mandelic acid backbone (a hydroxyl group and carboxylic acid attached to the α-carbon) . This compound is likely utilized in pharmaceutical synthesis or as an intermediate in organic chemistry, given the reactivity of its functional groups and halogen substituents.

Eigenschaften

CAS-Nummer |

1803813-44-6 |

|---|---|

Molekularformel |

C9H8Cl2O3 |

Molekulargewicht |

235.06 g/mol |

IUPAC-Name |

2-(3,4-dichloro-5-methylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H8Cl2O3/c1-4-2-5(8(12)9(13)14)3-6(10)7(4)11/h2-3,8,12H,1H3,(H,13,14) |

InChI-Schlüssel |

RJFJYSOILSZRFJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(C(=O)O)O |

Kanonische SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(C(=O)O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

DCMMA has been studied for its potential antimicrobial properties. Research indicates that derivatives of mandelic acid, including DCMMA, exhibit activity against various bacterial strains. For example, it has been incorporated into the synthesis of cephalosporin antibiotics, enhancing their efficacy against resistant bacterial strains .

Drug Development

The compound serves as a precursor in the synthesis of other biologically active compounds. Its derivatives are explored for their therapeutic potential in treating infections and other diseases. The modification of DCMMA can lead to compounds with improved pharmacological profiles .

Agrochemical Transformations

DCMMA is recognized as a transformation product of certain agrochemicals, such as Zoxamid, which is used in agriculture to control fungal diseases. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and safety .

Environmental Monitoring

The presence of DCMMA in environmental samples can serve as an indicator of pollution from agricultural runoff or industrial processes. Its detection in water bodies can help monitor the ecological health and guide remediation efforts.

Synthesis and Derivative Formation

DCMMA is utilized in various synthetic pathways to produce more complex molecules. For instance, it can be reacted with different reagents to yield derivatives that possess enhanced biological activity or novel properties suitable for specific applications.

| Reaction Type | Reagents Used | Product |

|---|---|---|

| Esterification | Alcohols | Esters with potential bioactivity |

| Halogenation | Halogenating agents | Modified halogenated compounds |

| Amidation | Amines | Amides with enhanced antimicrobial properties |

Synthesis of Antibiotics

A notable case study involves the use of DCMMA in synthesizing cephalosporin antibiotics, where it serves as a key intermediate. The process involves several steps including halogenation and subsequent reactions leading to active pharmaceutical ingredients (APIs) that are critical in treating bacterial infections .

Environmental Impact Assessment

Research has documented the environmental degradation pathways of agrochemicals leading to DCMMA formation. Studies highlight the importance of understanding these pathways for regulatory purposes and environmental protection strategies .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3,4-dichloro-5-methylmandelic acid with structurally related mandelic acid derivatives, aniline analogs, and isotopic variants:

Key Differences and Research Findings

- However, this substitution may reduce water solubility relative to VMA, which has polar methoxy and hydroxyl groups . Functional Groups: Unlike 3,4-dichloro-5-methylaniline (an amine derivative), the target compound’s hydroxyl and carboxylic acid groups enable participation in hydrogen bonding and salt formation, critical for pharmaceutical formulation .

Analytical Challenges :

- Comparative studies of mandelic acid derivatives, such as VMA, highlight methodological inconsistencies in detecting metabolites. For example, older chromatographic methods lack precision data, complicating direct comparisons with newer techniques like HPLC . Similar challenges may apply to analyzing this compound due to its structural complexity.

- Isotopic Variants: Deuterated mandelic acids (e.g., ±-mandelic-d₅ acid) are used in pharmacokinetic studies but differ significantly in mass and stability from the non-deuterated target compound .

Vorbereitungsmethoden

General Preparation Methods for Mandelic Acid Derivatives

Mandelic acid derivatives are typically synthesized through reactions involving benzaldehydes or their equivalents. For example, the preparation of mandelic acid itself involves the reaction of benzaldehyde with cyanide, followed by hydrolysis of the resulting cyanohydrin. For chlorinated derivatives like 3,4-dichloro-5-methylmandelic acid, additional steps involving chlorination reactions would be necessary.

Analysis of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Chlorination of 5-Methylmandelic Acid | 5-Methylmandelic Acid | Chlorine Gas or Hypochlorous Acid | Room Temperature, Catalyst | Variable |

| Cyanohydrin Formation from 3,4-Dichloro-5-methylbenzaldehyde | 3,4-Dichloro-5-methylbenzaldehyde | Sodium Cyanide, Hydrochloric Acid | Low Temperature, Acidic Conditions | High |

Detailed Research Findings

While specific research findings on the preparation of this compound are limited, studies on similar compounds suggest that careful control of reaction conditions is crucial to achieve high yields and purity. For instance, the use of aprotic solvents and strong acids, as seen in the synthesis of other mandelic acid derivatives, can enhance selectivity and facilitate easier purification steps.

Q & A

Q. What statistical approaches are recommended for analyzing clustered data from multi-laboratory studies (e.g., inter-lab reproducibility)?

- Methodological Answer: Apply mixed-effects models to account for nested variances (e.g., lab-to-lab variability). Use R packages (lme4) or Python (Statsmodels) for hierarchical regression. For urinary metabolite studies, predefine exclusion criteria for outliers caused by dietary or methodological interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.